molecular formula C21H26N2O6S B11128972 N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11128972
M. Wt: 434.5 g/mol
InChI Key: ZHEKXWSBIBQNCI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.

    Introduction of the Morpholine Sulfonyl Group: The intermediate is then reacted with morpholine and a sulfonylating agent to introduce the morpholine sulfonyl group.

    Coupling with Phenoxyacetamide: Finally, the intermediate is coupled with phenoxyacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O6S/c1-3-28-18-6-4-17(5-7-18)22-21(24)15-29-20-9-8-19(14-16(20)2)30(25,26)23-10-12-27-13-11-23/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,24)

InChI Key

ZHEKXWSBIBQNCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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